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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Hematopoietic Progenitor
Kinase 1 (HPK1) inhibitor, NDI-101150, as a monotherapy and in combination with the anti-PD-
1 antibody pembrolizumab. The content herein is based on publicly available preclinical and
clinical data, designed to offer an objective overview for researchers, scientists, and drug
development professionals.

Introduction

NDI-101150 is an orally administered, highly selective small molecule inhibitor of HPK1, a key
negative regulator of immune cell activation.[1][2] By inhibiting HPK1, NDI-101150 aims to
reactivate the anti-tumor functions of T-cells, B-cells, and dendritic cells, thereby promoting a
robust immune response against cancer.[3][4][5] This guide will delve into the efficacy of NDI-
101150 as a standalone treatment and explore the synergistic potential when combined with an
immune checkpoint inhibitor.

Mechanism of Action: The HPK1 Signaling Pathway

HPKZ1 is a serine/threonine kinase that acts as a negative feedback regulator of T-cell receptor
(TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP76, leading to the
downstream suppression of T-cell activation and effector functions. NDI-101150 directly inhibits
the kinase activity of HPK1, thereby preventing the phosphorylation of SLP76 and unleashing
the full potential of the anti-tumor immune response.
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HPKZ1 signaling pathway and NDI-101150 mechanism of action.

Clinical Efficacy: NDI-101150 Monotherapy

The efficacy of NDI-101150 as a monotherapy has been evaluated in a Phase 1/2, multicenter,
open-label clinical trial (NCT05128487) in patients with advanced solid tumors. The most
significant clinical activity has been observed in patients with renal cell carcinoma (RCC).[1][6]

Efficacy in Renal Cell Carcinoma (RCC)

The following table summarizes the efficacy data for NDI-101150 monotherapy in response-
evaluable RCC patients from the NCT05128487 trial.[6][7]
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. . NDI-101150 Monotherapy (RCC Patients,
Efficacy Endpoint

n=17)
Objective Response Rate (ORR) 18% (3/17)[6][7]
Complete Response (CR) 1[7]
Partial Response (PR) 2[7]

Clinical Benefit Rate (CBR) (CR + PR + SD =6

months)

29% (5/17)[6][7]

Disease Control Rate (DCR) (CR + PR + SD) 65% (11/17)[6][7]

NDI-101150 in Combination with Pembrolizumab

The NCT05128487 trial is also evaluating NDI-101150 in combination with the anti-PD-1
antibody, pembrolizumab.[8] Preclinical studies have suggested a synergistic effect between
HPKZ1 inhibition and PD-1 blockade.[9]

Preclinical Rationale for Combination Therapy

Preclinical data has demonstrated that the combination of NDI-101150 and an anti-PD-1
antibody leads to enhanced anti-tumor activity compared to either agent alone.[9] In vivo
studies in the murine CT-26 syngeneic tumor model showed that the combination therapy
resulted in complete tumor regressions in a significant number of mice.[9] Furthermore, these
mice exhibited a durable immune memory response, rejecting tumor re-challenge without
further treatment.[9]

Clinical Safety of Combination Therapy

As of the latest data cut-off, the safety profile of NDI-101150 in combination with
pembrolizumab appears comparable to that of NDI-101150 monotherapy.[8] The most common
treatment-related adverse events (TRAES) for both monotherapy and combination therapy

include nausea, vomiting, diarrhea, and fatigue.[3][8]
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. NDI-101150 Monotherapy NDI-101150 +
Safety Endpoint

(N=39) Pembrolizumab (N=7)
Profile recapitulates
Any Grade TRAEs 76.9% (30/39)[3]
monotherapy
Data not shown, but profile is
Grade =3 TRAEsS 12.8% (5/39)[3] o
similar
Nausea, vomiting, diarrhea, Nausea, vomiting, diarrhea,
Most Common TRAEs ] ]
fatigue[3] fatigue

Note: Detailed efficacy data for the combination therapy arm of the NCT05128487 trial have not
yet been fully presented.

Experimental Protocols
Phase 1/2 Clinical Trial (NCT05128487)

The following diagram illustrates the workflow of the ongoing Phase 1/2 clinical trial of NDI-
101150.
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Workflow of the NCT05128487 Phase 1/2 Clinical Trial.

Study Design: A multicenter, open-label, Phase 1/2 study consisting of a dose-escalation phase
and a dose-expansion phase.[3]

Patient Population: Adult patients with advanced solid tumors who have relapsed or are
refractory to standard therapies.[3] Expansion cohorts are enrolling patients with specific tumor
types, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and
gastric/gastroesophageal (G/GEJ) cancer.[3][10]

Treatment Arms:

o Monotherapy: NDI-101150 administered orally once daily in 28-day cycles.[3][10]
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o Combination Therapy: NDI-101150 administered orally once daily in combination with
pembrolizumab (200 mg) administered intravenously every 3 weeks.[3]

Key Assessments:
o Safety: Monitored through the evaluation of adverse events.

o Efficacy: Assessed based on objective response rate (ORR), clinical benefit rate (CBR), and
disease control rate (DCR) according to RECIST v1.1.

e Pharmacodynamics: Changes in the tumor immune microenvironment are assessed via
tumor biopsies using techniques such as a custom 12-plex immunofluorescence assay.[3][8]
This assay measures the infiltration of activated CD8+ T-cells and dendritic cells.[3][8]

Preclinical In Vivo Efficacy Studies

Animal Models: Murine syngeneic tumor models, such as CT-26 (colon carcinoma) and EMT-6
(mammary carcinoma), are utilized.[9][11] These models have an intact immune system, which
is essential for evaluating immunotherapies.

Experimental Workflow:

Tumor cells are implanted into immunocompetent mice.

e Once tumors reach a specified size, mice are randomized into treatment groups: vehicle
control, NDI-101150 monotherapy, anti-PD-1 monotherapy, and NDI-101150 in combination
with anti-PD-1.

e NDI-101150 is administered orally, typically once daily.[11]
e Tumor growth is monitored and measured regularly.

o At the end of the study, tumors and immune organs may be harvested for further analysis,
such as immunophenotyping of tumor-infiltrating lymphocytes.

Conclusion
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NDI-101150 has demonstrated promising clinical activity as a monotherapy in patients with
advanced solid tumors, particularly in renal cell carcinoma.[6] The preclinical rationale for
combining NDI-101150 with a checkpoint inhibitor like pembrolizumab is strong, with evidence
of synergistic anti-tumor effects and the induction of immune memory.[9] The initial clinical data
for the combination therapy suggest a manageable safety profile that is consistent with the
monotherapy. As more detailed efficacy data from the combination cohorts of the
NCT05128487 trial become available, a more complete picture of the therapeutic potential of
NDI-101150 in combination with immune checkpoint blockade will emerge. The ongoing
research supports the continued development of NDI-101150 as a novel immuno-oncology
agent.

Need Custom Synthesis?
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 To cite this document: BenchChem. [NDI-101150: A Comparative Analysis of Monotherapy
and Combination Therapy Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613597#comparing-the-efficacy-of-ndi-101150-as-
a-monotherapy-and-in-combination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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